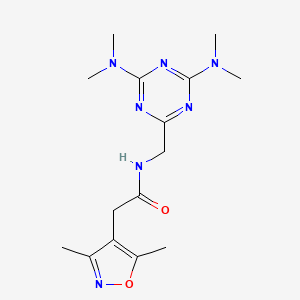
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone is a quinoxalinone derivative. This compound has drawn interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The structural elements, including the chloro, pyridinyl, and trifluoromethyl groups, lend it a unique profile that influences its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Intermediates
Begin with the synthesis of 3-chloro-5-(trifluoromethyl)-2-aminopyridine.
React the intermediate with 2-bromoethylamine in the presence of a base to form 1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2-chloroethane.
Quinoxalinone Core Assembly
Cyclize with o-phenylenediamine under acidic or basic conditions to form the quinoxalinone core.
Introduce the trifluoromethyl groups through electrophilic fluorination or via direct fluorination reactions.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimized conditions. Continuous flow synthesis may be employed to ensure a steady and controlled reaction environment. Catalysts and specific reaction conditions are tailored to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Reacts under mild oxidative conditions to form higher oxidation state derivatives, which may include the formation of quinoxalin-2,3-dione.
Reduction: : Undergoes reduction with agents like sodium borohydride, leading to the formation of more reduced analogs.
Substitution
Nucleophilic Substitution: : The chloro groups can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: : The trifluoromethyl groups can participate in further electrophilic aromatic substitutions.
Common Reagents and Conditions Used
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products Formed
Oxidized quinoxalinone derivatives.
Reduced aminopyridines and quinoxalinone derivatives.
Substituted quinoxalinones with different nucleophilic or electrophilic groups.
Scientific Research Applications
Chemistry
Utilized as a reagent in the synthesis of complex organic molecules.
Acts as a precursor for more functionalized heterocyclic compounds.
Biology
Investigated for its antimicrobial and antiviral properties.
Medicine
Explored as a candidate for developing new pharmaceutical agents, particularly in the field of oncology.
Studied for its inhibitory effects on specific enzymes and receptors involved in disease pathways.
Industry
Employed in the production of specialty chemicals and materials.
Potential use in agrochemical formulations.
Mechanism of Action
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : Binds to and inhibits key enzymes, altering metabolic and signaling pathways.
Receptor Modulation: : Interacts with cellular receptors, modulating their activity and influencing cellular responses.
The exact pathways and targets can vary depending on the specific application, whether in drug development or as a research tool.
Comparison with Similar Compounds
Unique Features
The presence of dual trifluoromethyl groups and chloro substituents imparts unique chemical reactivity.
Enhanced stability and bioavailability compared to other quinoxalinone derivatives.
Similar Compounds
2,3-Dichloro-6-(trifluoromethyl)quinoxaline: : Shares some structural features but lacks the pyridinyl group, affecting its reactivity and biological activity.
3-Chloro-1-(2-((6-chloro-2-pyridinyl)amino)ethyl)-2(1H)-quinoxalinone: : Similar core structure but different substituent patterns, leading to varied applications and properties.
5-(Trifluoromethyl)-2-(quinoxalin-1-yl)pyridine: : Combines quinoxaline and pyridine but in a different framework, influencing its overall chemical behavior.
This compound's distinct structural elements make it a valuable and versatile molecule in various scientific and industrial domains.
Properties
IUPAC Name |
3-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(trifluoromethyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N4O/c18-10-5-9(17(23,24)25)7-27-14(10)26-3-4-29-12-2-1-8(16(20,21)22)6-11(12)28-13(19)15(29)30/h1-2,5-7H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLGNOUDJVRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
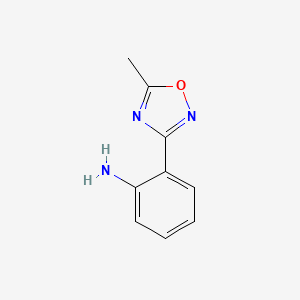
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)
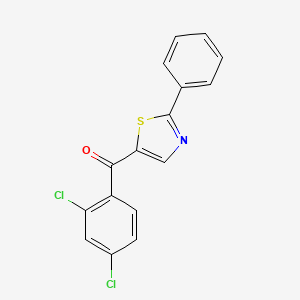
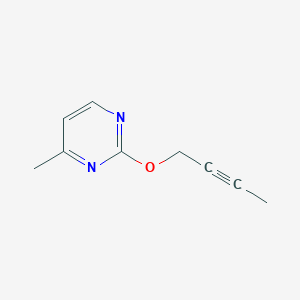
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
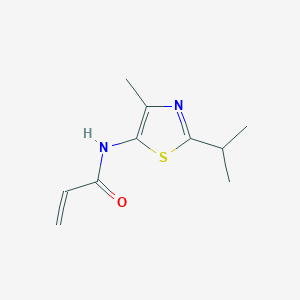
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)
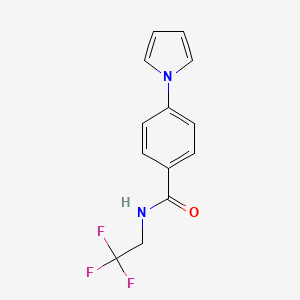
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)
